molecular formula C12H15NO3 B2520484 N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide CAS No. 423151-36-4

N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide

Cat. No. B2520484
CAS RN: 423151-36-4
M. Wt: 221.256
InChI Key: NNMVFPRWBJDAQU-UHFFFAOYSA-N
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Description

“N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide” is a chemical compound with the empirical formula C12H15NO3 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide” can be represented by the SMILES string O=C(CCC)NC1=CC2=C(C=C1)OCCO2 . The InChI string for this compound is 1S/C12H15NO3/c1-2-3-12(14)13-9-4-5-10-11(8-9)16-7-6-15-10/h4-5,8H,2-3,6-7H2,1H3,(H,13,14) .


Physical And Chemical Properties Analysis

“N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide” is a solid substance . It has a molecular weight of 221.25 g/mol . The compound has one hydrogen bond donor and three hydrogen bond acceptors .

Scientific Research Applications

Alzheimer’s Disease Treatment

The compound has been synthesized as a potential therapeutic agent for Alzheimer’s disease . The synthesis involved the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . The synthesized molecules were studied for their possible therapeutic effect on Alzheimer’s disease .

Antibacterial Agents

N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides, which include “N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide”, have been synthesized as potent antibacterial agents . The synthesized derivatives were screened for their antibacterial potential .

Enzyme Inhibitors

These compounds have also been studied for their inhibitory activity against lipoxygenase enzyme . The studied compounds exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .

Biofilm Inhibition

The compound has shown promising results in inhibiting bacterial biofilm growth . It was found to be the best antibacterial agent against B. subtilis, showing 60.04% bacterial biofilm growth inhibition .

Medicinal Chemistry

The compound is part of a class of medicinally active compounds known as inhibitors of proteases, carbonic anhydrase, capsase, and COX-2 . These compounds are widely used in antiviral, antibacterial, antimigraine, and antidiuretic medications .

Organic Synthesis

Sulfonamide compounds, including “N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide”, can be used in organic synthesis reactions to produce dendrimers . They can also be used as ligands for catalysts of asymmetrical reactions .

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-3-12(14)13-9-4-5-10-11(8-9)16-7-6-15-10/h4-5,8H,2-3,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMVFPRWBJDAQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide

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